

# The Pharmacological Profile of 2-Bromolysergic Acid Diethylamide (BOL-148): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**2-Bromolysergic acid** diethylamide (2-Br-LSD), also known as BOL-148, is a semi-synthetic ergoline derivative and a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Initially synthesized by Albert Hofmann, it has garnered renewed interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders. This document provides a comprehensive overview of the pharmacological profile of 2-Br-LSD, detailing its receptor binding and functional activity, in vivo effects, and the experimental methodologies used for its characterization. Its unique profile as a biased partial agonist at the serotonin 5-HT2A receptor and an antagonist at the 5-HT2B receptor distinguishes it from classic psychedelics, offering a promising avenue for the development of novel therapeutics with an improved safety profile.

## Introduction

**2-Bromolysergic acid** diethylamide (BOL-148) is a derivative of LSD characterized by the substitution of a bromine atom at the 2-position of the indole ring.[1][2] This structural modification dramatically alters its pharmacological properties, rendering it non-hallucinogenic in humans at typical doses.[3] While historically used as a tool for studying serotonin antagonism, recent research has unveiled its potential as a therapeutic agent for various neurological and psychiatric conditions, including cluster headaches and depression.[1][3]



This guide provides an in-depth technical overview of the pharmacological characteristics of 2-Br-LSD, intended for researchers and professionals in the field of drug development.

## **Receptor Binding and Functional Activity**

The primary mechanism of action of 2-Br-LSD involves its interaction with serotonin receptors, particularly the 5-HT2A subtype. Unlike LSD, which is a potent agonist at this receptor, 2-Br-LSD exhibits a more complex profile as a biased partial agonist.[3] This biased agonism is crucial to its non-hallucinogenic nature and therapeutic potential.

## **Receptor Binding Affinity**

2-Br-LSD demonstrates high affinity for several serotonin receptors. The following table summarizes the reported binding affinities (Ki) of 2-Br-LSD for various human serotonin receptors.

| Receptor | Ki (nM) |
|----------|---------|
| 5-HT2A   | 0.48    |
| 5-HT2B   | 8.56    |
| 5-HT2C   | 7.14    |
| 5-HT6    | 17.1    |
| 5-HT7    | 30.0    |

Data compiled from publicly available research.

## **Functional Activity**

Functionally, 2-Br-LSD acts as a partial agonist at the 5-HT2A receptor, with a reported maximal efficacy (Emax) of 60% compared to LSD's 92%.[3] This reduced efficacy is believed to be a key factor in its lack of psychedelic effects.[3]

Crucially, 2-Br-LSD is an antagonist at the 5-HT2B receptor.[3] This is a significant advantage from a drug safety perspective, as agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy.[4]



Furthermore, 2-Br-LSD displays biased agonism at the 5-HT2A receptor, preferentially activating the Gq signaling pathway over the  $\beta$ -arrestin pathway.[5] It shows weak recruitment of  $\beta$ -arrestin2, which may contribute to a reduced potential for receptor desensitization and tolerance.[3]

The following table summarizes the known functional activity of 2-Br-LSD.

| Receptor | Activity                               | Emax                   | Notes                                             |
|----------|----------------------------------------|------------------------|---------------------------------------------------|
| 5-HT2A   | Biased Partial Agonist<br>(Gq pathway) | ~60% (relative to LSD) | Weak β-arrestin2 recruitment.[3]                  |
| 5-HT2B   | Antagonist                             | -                      | Avoids potential for cardiac valvulopathy. [3][4] |

# **In Vivo Pharmacology**

Preclinical studies in animal models have demonstrated a range of therapeutically relevant effects of 2-Br-LSD.

## **Head-Twitch Response (HTR)**

The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans, mediated by 5-HT2A receptor activation.[6] Unlike LSD and other classic psychedelics, 2-Br-LSD does not induce the head-twitch response in mice.[3] Moreover, it has been shown to block the HTR induced by the potent 5-HT2A agonist DOI.[3] This further supports its classification as a non-hallucinogenic compound.

## **Antidepressant-like Effects**

In rodent models of depression, such as the forced swim test, 2-Br-LSD has demonstrated antidepressant-like effects. This suggests its potential as a novel therapeutic for mood disorders.

# **Neuroplasticity**



2-Br-LSD has been shown to promote neuronal structural plasticity, including neuritogenesis and spinogenesis, in a manner dependent on 5-HT2A receptor activation.[7] These "psychoplastogenic" effects are similar to those observed with classic psychedelics and are thought to underlie their therapeutic benefits.

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the characterization of 2-Br-LSD.

## **Radioligand Binding Assays**

Objective: To determine the binding affinity (Ki) of 2-Br-LSD for various receptors.

#### General Protocol:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. This typically involves homogenization of the tissue or cells in a buffer, followed by centrifugation to isolate the membrane fraction.
- Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (2-Br-LSD).
- Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the membranes.
- Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

# Functional Assays (e.g., Calcium Flux Assay for Gq activation)



Objective: To determine the functional activity (e.g., EC50, Emax) of 2-Br-LSD at Gq-coupled receptors like 5-HT2A.

#### General Protocol:

- Cell Culture: Cells expressing the receptor of interest are cultured and plated in a multi-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
- Compound Addition: Varying concentrations of the test compound (2-Br-LSD) are added to the wells.
- Signal Detection: The fluorescence intensity is measured over time using a plate reader. Agonist-induced activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
- Data Analysis: The data is used to generate dose-response curves, from which the EC50
  (the concentration of the compound that produces 50% of the maximal response) and Emax
  (the maximal response) can be determined.

## **B-Arrestin Recruitment Assays**

Objective: To measure the recruitment of  $\beta$ -arrestin to the receptor upon agonist stimulation.

General Protocol (e.g., using a BRET-based assay):

- Cell Line: A cell line is used that co-expresses the receptor of interest fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).
- Compound Addition: Varying concentrations of the test compound (2-Br-LSD) are added to the cells.
- BRET Measurement: Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.



 Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for βarrestin recruitment.

## **Head-Twitch Response (HTR) Assay**

Objective: To assess the hallucinogenic potential of 2-Br-LSD in rodents.

#### General Protocol:

- Animal Model: Typically, male C57BL/6J mice are used.[9]
- Drug Administration: Mice are administered with various doses of the test compound (2-Br-LSD) or a vehicle control, usually via intraperitoneal (i.p.) injection.
- Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[10]
- Data Analysis: The number of head twitches is compared between the different treatment groups.

## **Forced Swim Test (FST)**

Objective: To evaluate the antidepressant-like effects of 2-Br-LSD in rodents.

#### General Protocol:

- Animal Model: Mice or rats are used.[11][12]
- Procedure: The animal is placed in a cylinder filled with water from which it cannot escape. [13][14] The duration of immobility (when the animal ceases struggling and remains floating) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[12][15]
- Drug Administration: The test compound (2-Br-LSD) or a vehicle control is administered prior to the test.
- Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressantlike effect.[15]





# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacology of 2-Br-LSD.





Click to download full resolution via product page

Figure 1: 5-HT2A Receptor Biased Agonism of 2-Br-LSD.





Click to download full resolution via product page

Figure 2: 5-HT2B Receptor Antagonism by 2-Br-LSD.





Click to download full resolution via product page

Figure 3: Experimental Workflow for the Head-Twitch Response Assay.

# Conclusion



2-Bromolysergic acid diethylamide (BOL-148) presents a unique and compelling pharmacological profile. Its characterization as a non-hallucinogenic, biased partial agonist of the 5-HT2A receptor, coupled with its antagonist activity at the 5-HT2B receptor, positions it as a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. The absence of hallucinogenic potential and a favorable safety profile make it an attractive alternative to classic psychedelics. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic efficacy and safety. This technical guide provides a foundational understanding of the pharmacology of 2-Br-LSD to aid in these future research and development endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Bromolysergide | C20H24BrN3O | CID 10171 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOL-148 Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Arrestins: Structure, Function, Physiology, and Pharmacological Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the head-twitch response to investigate the structure—activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]



- 13. Forced Swim Test Protocol protocol v1 [protocols.io]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of 2-Bromolysergic Acid Diethylamide (BOL-148): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15290456#pharmacological-profile-of-2-bromolysergic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com